Potassium 9-chloroperfluorononanoate
Overview
Description
Potassium 9-chloroperfluorononanoate is a chemical compound with the molecular formula C9ClF16KO2. It is a member of the perfluorinated compounds, which are known for their stability and resistance to degradation. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 9-chloroperfluorononanoate typically involves the reaction of 9-chloroperfluorononanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is monitored to maintain optimal conditions. The product is then purified through filtration and crystallization processes to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Potassium 9-chloroperfluorononanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different perfluorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used in acidic or basic media.
Major Products
The major products formed from these reactions include various perfluorinated derivatives, which have applications in different industrial processes.
Scientific Research Applications
Potassium 9-chloroperfluorononanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other perfluorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Used in the production of fluoropolymers and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium 9-chloroperfluorononanoate involves its interaction with molecular targets through its perfluorinated chain and chlorine atom. The compound can interact with proteins and enzymes, affecting their function and activity. The pathways involved include binding to active sites and altering the conformation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic Acid (PFOA)
- Perfluorooctane Sulfonate (PFOS)
- Perfluorohexanesulfonic Acid (PFHxS)
- Perfluorononanoic Acid (PFNA)
Uniqueness
Potassium 9-chloroperfluorononanoate is unique due to its specific chlorine substitution, which imparts distinct chemical properties compared to other perfluorinated compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
potassium;9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HClF16O2.K/c10-9(25,26)8(23,24)7(21,22)6(19,20)5(17,18)4(15,16)3(13,14)2(11,12)1(27)28;/h(H,27,28);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQYUVPEYJRJCI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9ClF16KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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